The synthesis of Hemorphin-7 typically employs solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the systematic assembly of peptides by sequentially adding protected amino acids to a solid support .
Hemorphin-7 undergoes several biochemical reactions, primarily involving enzymatic degradation by peptidases such as angiotensin-converting enzyme and aminopeptidases. These reactions lead to shorter fragments that may retain some biological activity .
Hemorphin-7 primarily acts as an agonist at opioid receptors, particularly the mu-opioid receptor. It modulates neurotransmitter release and alters pain perception through its binding affinity to these receptors.
Hemorphin-7 has potential applications in various fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1